molecular formula C18H20N4 B14403490 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine CAS No. 89684-62-8

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine

Cat. No.: B14403490
CAS No.: 89684-62-8
M. Wt: 292.4 g/mol
InChI Key: TYQWBSIPLVZGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine is a chemical compound known for its unique structure and properties. It belongs to the class of pyrazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two methyl groups and two 6-methylpyridin-2-yl groups attached to a dihydropyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylpyrazine with 6-methylpyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can also aid in identifying the best catalysts and solvents for the reaction.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazine derivatives.

    Substitution: The methyl and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with different degrees of saturation.

Scientific Research Applications

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-5-(3-methylbutyl)pyrazine
  • 2,3-Dimethyl-5-isopentylpyrazine
  • 5-Isoamyl-2,3-dimethyl-pyrazin

Uniqueness

2,3-Dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine stands out due to its unique combination of methyl and pyridinyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

89684-62-8

Molecular Formula

C18H20N4

Molecular Weight

292.4 g/mol

IUPAC Name

2,3-dimethyl-5,6-bis(6-methylpyridin-2-yl)-2,3-dihydropyrazine

InChI

InChI=1S/C18H20N4/c1-11-7-5-9-15(19-11)17-18(22-14(4)13(3)21-17)16-10-6-8-12(2)20-16/h5-10,13-14H,1-4H3

InChI Key

TYQWBSIPLVZGJK-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=C(C(=N1)C2=CC=CC(=N2)C)C3=CC=CC(=N3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.